2,3-Bis(benzylamino)but-2-enedinitrile 2,3-Bis(benzylamino)but-2-enedinitrile
Brand Name: Vulcanchem
CAS No.: 674780-13-3
VCID: VC16810924
InChI: InChI=1S/C18H16N4/c19-11-17(21-13-15-7-3-1-4-8-15)18(12-20)22-14-16-9-5-2-6-10-16/h1-10,21-22H,13-14H2
SMILES:
Molecular Formula: C18H16N4
Molecular Weight: 288.3 g/mol

2,3-Bis(benzylamino)but-2-enedinitrile

CAS No.: 674780-13-3

Cat. No.: VC16810924

Molecular Formula: C18H16N4

Molecular Weight: 288.3 g/mol

* For research use only. Not for human or veterinary use.

2,3-Bis(benzylamino)but-2-enedinitrile - 674780-13-3

Specification

CAS No. 674780-13-3
Molecular Formula C18H16N4
Molecular Weight 288.3 g/mol
IUPAC Name 2,3-bis(benzylamino)but-2-enedinitrile
Standard InChI InChI=1S/C18H16N4/c19-11-17(21-13-15-7-3-1-4-8-15)18(12-20)22-14-16-9-5-2-6-10-16/h1-10,21-22H,13-14H2
Standard InChI Key UJRWREKPQFJRGV-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CNC(=C(C#N)NCC2=CC=CC=C2)C#N

Introduction

Molecular and Structural Characteristics

Chemical Identity and Formula

2,3-Bis(benzylamino)but-2-enedinitrile is systematically named as 2,3-bis(benzylamino)but-2-enedinitrile under IUPAC nomenclature. Its molecular formula, C18H16N4\text{C}_{18}\text{H}_{16}\text{N}_{4}, reflects the presence of two benzyl groups (C6H5CH2\text{C}_6\text{H}_5\text{CH}_2) and a central butenedinitrile moiety (C4N2\text{C}_4\text{N}_2) . The compound’s exact mass is 288.13700 g/mol, and its polar surface area (PSA) of 71.64 Ų suggests moderate polarity, which influences solubility and interaction with biological targets .

Table 1: Key Molecular Properties

PropertyValueSource
CAS No.674780-13-3
Molecular FormulaC18H16N4\text{C}_{18}\text{H}_{16}\text{N}_{4}
Molecular Weight288.3 g/mol
Exact Mass288.13700 g/mol
Polar Surface Area71.64 Ų
LogP (Partition Coefficient)3.61

Structural Features and Reactivity

The compound’s structure includes two benzylamino groups (NHCH2C6H5\text{NH}-\text{CH}_2\text{C}_6\text{H}_5) positioned at the 2- and 3-positions of a butenedinitrile backbone. This arrangement creates a conjugated system that enhances stability and facilitates electron transfer reactions. The nitrile groups (CN-\text{C}\equiv\text{N}) are highly electrophilic, making the compound susceptible to nucleophilic attacks, which is advantageous in synthetic modifications.

The InChIKey UJRWREKPQFJ and Standard InChI string provide precise identifiers for computational and database applications. X-ray crystallography data for analogous compounds, such as zinc coordination complexes , highlight the potential for structural studies to elucidate bonding patterns and intermolecular interactions.

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis method involves reacting benzylamine with a dinitrile precursor under controlled conditions. For example, a dinitrile compound such as fumaronitrile (NCCH2CH2CN\text{NC}-\text{CH}_2-\text{CH}_2-\text{CN}) may serve as the backbone, with benzylamine introducing the amino groups via nucleophilic substitution. Solvents like acetonitrile or ethanol are typically employed, and reaction temperatures are maintained between 25–75°C to optimize yield .

Optimization and Yield

Yield optimization depends on stoichiometric ratios, reaction time, and catalyst use. In a representative procedure, a 71% yield was achieved using equimolar benzylamine and dinitrile precursors over 4 weeks of slow evaporation . Purification often involves recrystallization from ethanol or acetonitrile, though the compound’s melting point remains undocumented .

Chemical Properties and Reactivity

Electrophilic Behavior

The nitrile groups dominate the compound’s reactivity, participating in cycloaddition and hydrolysis reactions. For instance, under acidic conditions, nitriles may hydrolyze to amides or carboxylic acids, while transition metal catalysts could facilitate coupling reactions.

Comparative Analysis with Sulfanyl Analogs

Replacing the amino groups with sulfanyl moieties (SCH2C6H5-\text{S}-\text{CH}_2\text{C}_6\text{H}_5) significantly alters reactivity. Sulfanyl groups increase hydrophobicity (higher LogP) and reduce hydrogen-bonding capacity, making the sulfanyl analog less suitable for biological applications but more stable in nonpolar solvents.

Table 2: Comparison with 2,3-Bis(benzylsulfanyl)but-2-enedinitrile

Property2,3-Bis(benzylamino)but-2-enedinitrile2,3-Bis(benzylsulfanyl)but-2-enedinitrile
Functional GroupsAmino (NH-\text{NH}-)Sulfanyl (S-\text{S}-)
LogP3.61>4.5 (estimated)
Biological InteractionHydrogen bondingHydrophobic interactions
Synthetic ApplicationsDrug discovery, ligandsMaterial science, catalysis

Biological and Industrial Applications

Role in Coordination Chemistry

The compound’s amino and nitrile groups make it a candidate for ligand design. In zinc coordination complexes, analogous ligands adopt monodentate or bidentate binding modes, influencing metal ion geometry and catalytic activity . Such properties could be exploited in designing catalysts or sensors.

Challenges and Future Directions

Knowledge Gaps

Critical data gaps include melting point, solubility, and toxicity profiles. Experimental studies using differential scanning calorimetry (DSC) and high-performance liquid chromatography (HPLC) are needed to characterize these properties.

Industrial Scalability

Current synthesis methods suffer from long reaction times (>4 weeks) and moderate yields. Microwave-assisted synthesis or flow chemistry could reduce processing time and improve efficiency .

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